molecular formula C13H15ClN2O2S B5331860 4-CHLORO-1H-PYRAZOL-1-YL (2,3,5,6-TETRAMETHYLPHENYL) SULFONE

4-CHLORO-1H-PYRAZOL-1-YL (2,3,5,6-TETRAMETHYLPHENYL) SULFONE

Cat. No.: B5331860
M. Wt: 298.79 g/mol
InChI Key: YXSQMCNCZRYQMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-1H-pyrazol-1-yl (2,3,5,6-tetramethylphenyl) sulfone is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, is characterized by the presence of a chloro-substituted pyrazole ring attached to a tetramethylphenyl sulfone group, making it a unique and valuable molecule in various scientific fields.

Preparation Methods

Mechanism of Action

The mechanism of action of 4-chloro-1H-pyrazol-1-yl (2,3,5,6-tetramethylphenyl) sulfone involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-1H-pyrazol-1-yl (2,3,5,6-tetramethylphenyl) sulfone is unique due to its specific structural features, such as the combination of a chloro-substituted pyrazole ring and a tetramethylphenyl sulfone group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

4-chloro-1-(2,3,5,6-tetramethylphenyl)sulfonylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2S/c1-8-5-9(2)11(4)13(10(8)3)19(17,18)16-7-12(14)6-15-16/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXSQMCNCZRYQMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)N2C=C(C=N2)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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